REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([O:27][CH3:28])=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]([CH2:13][N:14]1[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]1)[O:8][CH2:7][CH2:6]2)#[N:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:28][O:27][C:4]1[C:3]([C:1]#[N:2])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][O:8][CH:9]2[CH2:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1
|
Name
|
tert-butyl 4-[(6-cyano-5-methoxy-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate
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Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C2CCOC(C2=CC1)CN1CCN(CC1)C(=O)OC(C)(C)C)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CCOC(C2=CC=C1C#N)CN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |